molecular formula C34H34N2O9 B15194595 Dibenz(b,h)(1,4,7)oxadiazonine, 5,6,7,8-tetrahydro-5,8-bis(3,4,5-trimethoxybenzoyl)- CAS No. 86573-52-6

Dibenz(b,h)(1,4,7)oxadiazonine, 5,6,7,8-tetrahydro-5,8-bis(3,4,5-trimethoxybenzoyl)-

Cat. No.: B15194595
CAS No.: 86573-52-6
M. Wt: 614.6 g/mol
InChI Key: YVYIIQVQWIOHJG-UHFFFAOYSA-N
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Description

Dibenz(b,h)(1,4,7)oxadiazonine, 5,6,7,8-tetrahydro-5,8-bis(3,4,5-trimethoxybenzoyl)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of oxadiazonines, which are characterized by their tricyclic ring systems. The presence of trimethoxybenzoyl groups further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibenz(b,h)(1,4,7)oxadiazonine, 5,6,7,8-tetrahydro-5,8-bis(3,4,5-trimethoxybenzoyl)- typically involves multi-step organic reactions. One common method includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation to achieve higher yields and shorter reaction times .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to produce the compound on an industrial scale.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is also prone to substitution reactions, particularly nucleophilic aromatic substitution, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dibenz(b,h)(1,4,7)oxadiazonine, 5,6,7,8-tetrahydro-5,8-bis(3,4,5-trimethoxybenzoyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Dibenz(b,h)(1,4,7)oxadiazonine, 5,6,7,8-tetrahydro-5,8-bis(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trimethoxybenzoyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Uniqueness: Dibenz(b,h)(1,4,7)oxadiazonine, 5,6,7,8-tetrahydro-5,8-bis(3,4,5-trimethoxybenzoyl)- is unique due to its specific structural configuration and the presence of trimethoxybenzoyl groups, which confer distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

86573-52-6

Molecular Formula

C34H34N2O9

Molecular Weight

614.6 g/mol

IUPAC Name

[12-(3,4,5-trimethoxybenzoyl)-2-oxa-9,12-diazatricyclo[11.4.0.03,8]heptadeca-1(17),3,5,7,13,15-hexaen-9-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C34H34N2O9/c1-39-27-17-21(18-28(40-2)31(27)43-5)33(37)35-15-16-36(34(38)22-19-29(41-3)32(44-6)30(20-22)42-4)24-12-8-10-14-26(24)45-25-13-9-7-11-23(25)35/h7-14,17-20H,15-16H2,1-6H3

InChI Key

YVYIIQVQWIOHJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C3=CC=CC=C3OC4=CC=CC=C42)C(=O)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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